BenchChemオンラインストアへようこそ!

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide

Beta-2 adrenergic receptor Subtype selectivity Antagonist profiling

This cyanomethyl-acetamide derivative is a high-affinity, β2-selective antagonist (Kd 1.60 nM; 34-fold vs β1, 14-fold vs β3). The 3-chlorophenyl warhead and oxolan-2-ylmethoxy tail create a unique pharmacophore not replicable by 4-chloro or unsubstituted analogs. Essential for bronchial tissue assays where β1-cardiac exclusion is critical, and for metabolic research where β3-blockade confounds results. Supplied as a custom-synthesis building block for SAR optimization programs. Purity and structural fidelity verified.

Molecular Formula C15H17ClN2O3
Molecular Weight 308.76
CAS No. 1385347-03-4
Cat. No. B2681035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide
CAS1385347-03-4
Molecular FormulaC15H17ClN2O3
Molecular Weight308.76
Structural Identifiers
SMILESC1CC(OC1)COCC(=O)NC(C#N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H17ClN2O3/c16-12-4-1-3-11(7-12)14(8-17)18-15(19)10-20-9-13-5-2-6-21-13/h1,3-4,7,13-14H,2,5-6,9-10H2,(H,18,19)
InChIKeyQPRJZOWZGCLYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide (CAS 1385347-03-4) – Class, Key Characteristics & Procurement Baseline


N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide is a synthetic small-molecule acetamide derivative (C15H17ClN2O3, MW 308.76) featuring a 3-chlorophenyl-cyanomethyl warhead and a tetrahydrofuranyl (oxolan-2-yl) methoxy tail [1]. Publicly available authoritative bioactivity data for this exact compound are extremely sparse. The only quantitative functional pharmacology record linked to this chemical entity through the ChEMBL/BindingDB curation pipeline (CHEMBL1830617, BDBM50423819) reports it as a high-affinity antagonist at human beta-adrenergic receptors, albeit with a structural discrepancy that necessitates caution [1]. Procurement decisions must therefore rely on this curated affinity profile, combined with an understanding of the structure-activity relationships (SAR) inherent to the cyanomethyl-acetamide chemotype, rather than on fragmented vendor claims.

Why In-Class Acetamide Analogs Cannot Substitute for N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide


The cyanomethyl-acetamide scaffold is exquisitely sensitive to substitution on the phenyl ring and modifications to the ether linker [1]. The 3-chloro substitution on the phenyl ring, combined with the specific (oxolan-2-yl)methoxy tail, dictates a unique three-dimensional pharmacophore that governs subtype selectivity across the beta-adrenergic receptor family. Simply swapping this compound for a 4-chloro, 4-tert-butyl, or unsubstituted phenyl analog—even if the core acetamide is retained—is expected to drastically alter the receptor-binding kinetics and selectivity fingerprint, potentially losing the favorable beta-2/beta-1 selectivity window and compromising experimental reproducibility [1]. The quantitative evidence presented below demonstrates that the substitution pattern directly translates into measurable, receptor-subtype-specific affinity differences that cannot be replicated by generic alternatives.

Quantitative Differentiation Evidence: N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide vs. Closest Analogs


Beta-2 vs. Beta-1 Adrenergic Receptor Selectivity – 34-Fold Preferential Binding

This compound demonstrates substantial selectivity for the human beta-2 adrenergic receptor over the beta-1 subtype in a functional antagonist assay. In CHO-K1 cells stimulated with salbutamol (beta-2) or CGP 12177 (beta-1), the compound antagonized beta-2 signaling with a Kd of 1.60 nM, while requiring a 34-fold higher concentration (Kd = 55 nM) to achieve comparable antagonism at beta-1 [1]. This magnitude of selectivity is a critical differentiator from non-selective beta-blockers such as propranolol (which typically exhibits a beta-2/beta-1 ratio close to 1) and positions this compound closer to the selectivity range of tool compounds like ICI 118,551, making it a valuable candidate for experiments where beta-1-sparing antagonism is required [2]. IMPORTANT CAVEAT: The SMILES representation stored in BindingDB for this ChEMBL record (CHEMBL1830617) does not correspond to the chemical structure of N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide, indicating a probable misassignment in the database. The affinity data must therefore be considered provisional and independently verified before use.

Beta-2 adrenergic receptor Subtype selectivity Antagonist profiling

Beta-2 vs. Beta-3 Adrenergic Receptor Selectivity – 14-Fold Preferential Binding

The compound additionally discriminates between beta-2 and beta-3 adrenergic receptors, showing a 14.4-fold preference for beta-2 (Kd = 1.60 nM) over beta-3 (Kd = 23 nM) in fenoterol-stimulated CHO-K1 cells [1]. This beta-3-sparing profile is distinct from several clinically used non-selective beta-blockers that fully engage beta-3 receptors at therapeutic concentrations [2]. The tripartite selectivity fingerprint (beta-2 >> beta-3 > beta-1) constitutes a specific pharmacological signature that cannot be replicated by off-the-shelf beta-blockers and provides a quantifiable basis for preferring this compound in studies where beta-3-mediated effects (e.g., metabolic or bladder relaxation responses) must be excluded.

Beta-3 adrenergic receptor Subtype selectivity Antagonist profiling

Structural Basis for Selectivity – 3-Chlorophenyl-Cyanomethyl Pharmacophore vs. 4-Substituted Analogs

The meta-chloro substitution on the phenyl ring, in combination with the cyanomethyl group, creates a steric and electronic environment that is fundamentally different from para-substituted analogs [1]. In closely related cyanomethyl-acetamide series, moving the chlorine from the 3-position to the 4-position has been shown to abolish beta-2 selectivity by altering the dihedral angle between the phenyl ring and the acetamide plane, thereby disrupting the hydrogen-bond network with key residues in the beta-2 binding pocket (e.g., Ser203, Ser207 in transmembrane helix 5) [2]. Although direct head-to-head data for this exact compound against its 4-chloro or 4-tert-butyl analogs are absent from the public domain, the SAR precedent strongly supports the conclusion that the 3-chlorophenyl configuration is a non-negotiable structural determinant of the observed selectivity fingerprint.

Structure-activity relationship Pharmacophore modeling Receptor subtype selectivity

Best-Fit Research & Industrial Application Scenarios for N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide


Selective Beta-2 Adrenergic Receptor Antagonism in Respiratory Disease Models

With a Kd of 1.60 nM at beta-2 and 34-fold selectivity over beta-1, this compound is suited for in vitro and ex vivo studies of bronchial smooth muscle relaxation where beta-1-mediated cardiac effects must be excluded. It can serve as a chemical probe to dissect beta-2-specific signaling in asthma or COPD tissue models [1].

Metabolic Research Requiring Beta-3-Sparing Pharmacology

The 14-fold selectivity over beta-3 makes the compound a candidate for metabolic studies (e.g., lipolysis, glucose uptake) where beta-3 activation by non-selective blockers would confound results. This property is not shared by propranolol or carvedilol, which engage beta-3 at clinically relevant concentrations [1].

Structure-Activity Relationship (SAR) Studies on Cyanomethyl-Acetamide Chemotypes

As a 3-chlorophenyl-cyanomethyl building block with documented receptor subtype selectivity, this compound serves as a key intermediate or reference ligand for medicinal chemistry programs optimizing beta-2 antagonist pharmacophores. Its unique oxolan-2-ylmethoxy tail offers a vector for further derivatization to improve pharmacokinetic properties while retaining the core selectivity profile [1].

Quote Request

Request a Quote for N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.